molecular formula C35H47N5O7 B1210884 Hexanoic acid, 2-hydroxy-3-((3-(1H-imidazol-4-yl)-2-((4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl)amino)-1-oxopropyl)amino)-5-methyl-, 1-methylethyl ester CAS No. 106868-52-4

Hexanoic acid, 2-hydroxy-3-((3-(1H-imidazol-4-yl)-2-((4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl)amino)-1-oxopropyl)amino)-5-methyl-, 1-methylethyl ester

Cat. No. B1210884
CAS RN: 106868-52-4
M. Wt: 649.8 g/mol
InChI Key: LAQXJGUAIIHFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanoic acid, 2-hydroxy-3-((3-(1H-imidazol-4-yl)-2-((4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl)amino)-1-oxopropyl)amino)-5-methyl-, 1-methylethyl ester, also known as Hexanoic acid, 2-hydroxy-3-((3-(1H-imidazol-4-yl)-2-((4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl)amino)-1-oxopropyl)amino)-5-methyl-, 1-methylethyl ester, is a useful research compound. Its molecular formula is C35H47N5O7 and its molecular weight is 649.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexanoic acid, 2-hydroxy-3-((3-(1H-imidazol-4-yl)-2-((4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl)amino)-1-oxopropyl)amino)-5-methyl-, 1-methylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanoic acid, 2-hydroxy-3-((3-(1H-imidazol-4-yl)-2-((4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl)amino)-1-oxopropyl)amino)-5-methyl-, 1-methylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

106868-52-4

Product Name

Hexanoic acid, 2-hydroxy-3-((3-(1H-imidazol-4-yl)-2-((4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl)amino)-1-oxopropyl)amino)-5-methyl-, 1-methylethyl ester

Molecular Formula

C35H47N5O7

Molecular Weight

649.8 g/mol

IUPAC Name

propan-2-yl 2-hydroxy-3-[[3-(1H-imidazol-5-yl)-2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]propanoyl]amino]-5-methylhexanoate

InChI

InChI=1S/C35H47N5O7/c1-22(2)16-29(32(42)35(45)47-23(3)4)38-34(44)30(19-27-20-36-21-37-27)39-33(43)26(18-31(41)40-12-14-46-15-13-40)17-25-10-7-9-24-8-5-6-11-28(24)25/h5-11,20-23,26,29-30,32,42H,12-19H2,1-4H3,(H,36,37)(H,38,44)(H,39,43)

InChI Key

LAQXJGUAIIHFMN-UHFFFAOYSA-N

SMILES

CC(C)CC(C(C(=O)OC(C)C)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC3=CC=CC=C32)CC(=O)N4CCOCC4

Canonical SMILES

CC(C)CC(C(C(=O)OC(C)C)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC3=CC=CC=C32)CC(=O)N4CCOCC4

synonyms

KRI 1230
KRI-1230
KRI1230

Origin of Product

United States

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